molecular formula C11H14N2O2 B15093819 N-[1-(4-nitrophenyl)ethyl]cyclopropanamine

N-[1-(4-nitrophenyl)ethyl]cyclopropanamine

Cat. No.: B15093819
M. Wt: 206.24 g/mol
InChI Key: SAQAFMNVVVEYOV-UHFFFAOYSA-N
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Description

N-[1-(4-Nitrophenyl)ethyl]cyclopropanamine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a cyclopropylamine group attached to a 4-nitrophenyl moiety through an ethyl bridge. This structure is characteristic of compounds often investigated as potential intermediates in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) . The 4-nitrophenyl group is a common structural element in various chemical and materials science applications . Research Applications: This compound is primarily utilized in research and development settings. Its potential applications include serving as a key synthetic intermediate in medicinal chemistry for the creation of novel therapeutic agents . Researchers may also explore its physicochemical properties for materials science applications. The presence of both amine and nitro functional groups makes it a versatile building block for further chemical modifications, such as condensation reactions or reductions . Usage and Handling: This product is intended for research purposes by qualified laboratory personnel. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) before use and handle the compound using appropriate personal protective equipment (PPE) in a well-ventilated environment, such as a fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[1-(4-nitrophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14N2O2/c1-8(12-10-4-5-10)9-2-6-11(7-3-9)13(14)15/h2-3,6-8,10,12H,4-5H2,1H3

InChI Key

SAQAFMNVVVEYOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC2CC2

Origin of Product

United States

Significance of the Cyclopropanamine Moiety in Chemical Scaffolds

The cyclopropanamine moiety, a cyclopropyl (B3062369) ring attached to an amino group, is a valuable structural motif in the design of chemical scaffolds. Its significance stems from a combination of unique stereochemical and physical properties imparted by the three-membered ring.

The high ring strain and "bent" bonds of the cyclopropane (B1198618) ring give it electronic properties that can influence molecular conformation and interactions with biological targets. nih.gov By incorporating a cyclopropane unit, chemists can introduce a degree of rigidity into a molecule, which can be advantageous in locking it into a bioactive conformation. This conformational constraint can lead to higher binding affinity and selectivity for specific enzymes or receptors, a crucial aspect in the development of targeted therapeutics. nih.gov

Furthermore, the cyclopropyl group is known to enhance metabolic stability. nih.gov It is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains, which can lead to a longer in vivo half-life for drug candidates. This increased stability can improve the pharmacokinetic profile of a molecule, potentially allowing for less frequent dosing. nih.gov Cyclopropylamines are prevalent motifs in a range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net

Key Attributes of the Cyclopropanamine Moiety
PropertySignificance in Chemical Scaffolds
Rigidity and Conformational Constraint Locks molecules into bioactive conformations, enhancing binding potency and selectivity. nih.gov
Unique Electronic Properties Influences interactions with biological targets due to strained, 'bent' bonds. nih.gov
Metabolic Stability Resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer half-lives.
Prevalence in Bioactive Molecules Found in various pharmaceuticals and agrochemicals, indicating its utility in drug design. researchgate.net

Importance of the Nitrophenyl Substituent in Aromatic Systems

The nitrophenyl group, particularly a nitro group at the para-position of a benzene (B151609) ring, plays a critical role in modifying the electronic properties of aromatic systems. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. tandfonline.com

This strong electron-withdrawing nature is a result of both a negative inductive effect (-I) and a negative resonance effect (-M). rochester.edunih.gov The nitrogen atom of the nitro group has a formal positive charge, which inductively pulls electron density from the aromatic ring. mdpi.com Through resonance, the pi-electrons of the ring can be delocalized onto the oxygen atoms of the nitro group, further decreasing the electron density of the ring, especially at the ortho and para positions. rochester.edumdpi.com

This significant perturbation of the electronic landscape of the aromatic ring has several important consequences. It deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. rochester.edumdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group also increases the acidity of protons on the aromatic ring and on benzylic carbons. In the context of N-[1-(4-nitrophenyl)ethyl]cyclopropanamine, the 4-nitrophenyl group profoundly influences the reactivity of the entire molecule, making the aromatic ring electron-poor and affecting the basicity of the cyclopropanamine nitrogen. Furthermore, the nitro group itself is a versatile functional group that can be readily converted into other functionalities, such as an amino group, making it a valuable synthetic handle. wikipedia.orgresearchgate.net

Electronic Effects of the 4-Nitrophenyl Group
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I) Withdrawal of electron density through the sigma bond due to the electronegativity of the nitro group. rochester.edunih.govDeactivates the aromatic ring towards electrophiles. mdpi.com
Resonance Effect (-M) Delocalization of pi-electrons from the aromatic ring onto the nitro group. rochester.edunih.govSignificantly reduces electron density at ortho and para positions; activates the ring for nucleophilic attack. mdpi.com
Synthetic Versatility The nitro group can be chemically transformed into various other functional groups (e.g., amines). wikipedia.orgresearchgate.netServes as a key intermediate for the synthesis of more complex molecules. wikipedia.org

Overview of N 1 4 Nitrophenyl Ethyl Cyclopropanamine As a Research Target and Building Block

Strategic Approaches to Cyclopropanamine Ring Formation in Substituted Systems

The cyclopropylamine (B47189) motif is a valuable structural component in medicinal chemistry, present in numerous biologically active compounds. chemrxiv.orgacs.org Its synthesis has been a significant area of research, leading to a variety of methods for its preparation. acs.org Strategies can be broadly categorized into those that form the cyclopropane ring on a molecule already containing a nitrogen function and those that create a functionalized cyclopropane ring for subsequent amination.

Cyclopropanation reactions involve the conversion of alkenes into cyclopropane rings using carbene or carbenoid reagents. wikipedia.org When applied to amine precursors, such as enamines or allylic amines, this approach directly yields cyclopropylamine derivatives.

One of the most well-established methods is the Simmons-Smith cyclopropanation. This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. wikipedia.orgnih.govrsc.org The reaction is stereospecific, with the carbene adding in a syn manner to the double bond. wikipedia.org The presence of a directing group, such as a hydroxyl or amine, can control the stereoselectivity of the addition. rsc.org

Another significant approach involves the metal-catalyzed decomposition of diazo compounds in the presence of olefins. acs.orgwikipedia.orgrsc.org Catalysts, often based on rhodium or copper, generate a metal carbene intermediate that transfers to the alkene. organic-chemistry.org For instance, rhodium(II) azavinyl carbenes, formed from N-sulfonyl 1,2,3-triazoles, react with olefins to produce cyclopropane derivatives with high yield and stereoselectivity. organic-chemistry.org

Michael Initiated Ring Closure (MIRC) reactions provide a powerful pathway to chiral cyclopropanes. rsc.org This cascade reaction involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.orgbeilstein-journals.org

Cyclopropanation Method Reagents/Catalyst Precursor Type Key Features
Simmons-Smith Reaction CH₂I₂ / Zn(Cu)Alkene (e.g., Allylic Amine)Stereospecific syn-addition; can be directed by existing functional groups. wikipedia.orgnih.govrsc.org
Diazo Compound Decomposition Diazoalkane / Metal Catalyst (e.g., Rh, Cu)Alkene (e.g., Enamine)Versatile; allows for various substituents; enantioselective variants exist. acs.orgwikipedia.orgorganic-chemistry.org
Michael Initiated Ring Closure (MIRC) Michael Donor & Acceptor / Base or Catalystα,β-Unsaturated SystemsCascade reaction; enables high stereoselectivity for chiral cyclopropanes. rsc.orgbeilstein-journals.org
Kulinkovich-Szymoniak Reaction Grignard Reagent / Ti(OiPr)₄NitrilesReductive cyclopropanation to form primary cyclopropylamines. nih.gov

The Kulinkovich reaction and its variations are prominent in this category. The Kulinkovich-Szymoniak reaction, for example, allows for the reductive cyclopropanation of nitriles using a Grignard reagent and a titanium alkoxide catalyst to directly form primary cyclopropylamines. nih.gov This method is particularly useful for preparing derivatives like (1-cyclopropyl)cyclopropylamine. nih.gov

The Curtius rearrangement of cyclopropyl (B3062369) acyl azides is a classical and widely used method for accessing cyclopropylamines from cyclopropanecarboxylic acids. chemrxiv.orgacs.org This process involves the conversion of a carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate, followed by hydrolysis to yield the primary amine. A scalable route to (1-cyclopropyl)cyclopropylamine hydrochloride has been developed using a Curtius degradation with the Weinstock protocol. nih.gov

More recent methods include the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.org

Introduction of the 4-Nitrophenyl Moiety and its Derivatives

The 4-nitrophenyl group is a critical pharmacophore that can be introduced either by direct nitration of a suitable phenyl-containing precursor or through cross-coupling reactions.

Electrophilic aromatic substitution is the most common method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com The nitration of benzene (B151609) derivatives, such as ethylbenzene (B125841), typically employs a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comgoogle.comresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com

The ethyl group on an ethylbenzene precursor is an activating, ortho-, para-directing group due to its electron-donating inductive effect. quora.com This means that nitration will preferentially occur at the positions ortho and para to the ethyl group. The intermediate cation formed during the reaction is stabilized by the electron-releasing nature of the ethyl group, making ethylbenzene more reactive towards nitration than benzene itself. quora.com To obtain the desired 4-nitro isomer, separation from the 2-nitro isomer is typically required. assets-servd.host

Alternative nitration protocols have been developed to offer milder conditions or improved selectivity. These include using reagents like claycop or ionic liquids, or carrying out the reaction on a solid support like silica (B1680970) gel. google.comresearchgate.net A process using nitric acid and acetic anhydride (B1165640) also serves as an effective method for the nitration of ethylbenzene. google.com

Nitrating Agent Catalyst/Conditions Key Features
HNO₃ / H₂SO₄ Standard "mixed acid" conditionsGenerates reactive NO₂⁺ electrophile; yields a mixture of ortho and para products for activated rings. masterorganicchemistry.com
HNO₃ / Acetic Anhydride 0 °C to room temperatureProvides a reactive intermediate without the need for a strong acid catalyst like H₂SO₄. google.com
HNO₃ on Silica Gel Solid support, solvent-freeCan proceed smoothly at room temperature, offering a "greener" alternative. researchgate.net

Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for forming C-N bonds, allowing for the introduction of the 4-nitrophenyl moiety from precursors like 4-nitroaryl halides. The Buchwald-Hartwig amination is a prominent example, using a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide. nih.govacs.org This method has been successfully applied to the coupling of primary amines with aryl bromides and chlorides. nih.gov The choice of ligand is critical for achieving high yields and preventing side reactions. acs.org

Recently, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been developed for the C-N cross-coupling of nitroarenes with aryl halides, which effectively overcomes the common side reaction of hydrodehalogenation. nsf.gov This methodology demonstrates broad functional group tolerance. nsf.gov

Another approach involves using nitroaromatics themselves as coupling partners. A transition-metal-free, regioselective strategy has been demonstrated for the amination of nitrobenzenes via a C(sp²)-H/N-H cross-coupling, which shows exclusive para-selectivity. researchgate.net

Formation of the Secondary Amine Linkage in this compound

The final key step in synthesizing the target molecule is the formation of the secondary amine bond connecting the cyclopropylamine and the 1-(4-nitrophenyl)ethyl fragments.

The most common and efficient method for this transformation is reductive amination. youtube.comresearchgate.netjocpr.com This process involves the reaction of a primary amine (cyclopropanamine) with a ketone or aldehyde, in this case, 1-(4-nitrophenyl)ethanone. The initial reaction forms an unstable imine intermediate. libretexts.orgchemistrysteps.com This intermediate is then reduced in situ by a reducing agent to form the stable secondary amine. chemistrysteps.com

A key challenge is the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group on the phenyl ring. Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are mild enough not to reduce the ketone starting material but are effective at reducing the protonated imine intermediate as it forms. youtube.comchemistrysteps.comorganic-chemistry.org This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine. jocpr.com

An alternative two-step method involves first forming the imine and then reducing it with a reagent like sodium borohydride (B1222165) (NaBH₄). youtube.com Another pathway is the reaction of a primary amine with an acid chloride to form an amide, which is then reduced with a powerful agent like LiAlH₄ to yield the secondary amine. youtube.com However, the compatibility of the nitro group with LiAlH₄ would be a significant concern in this route.

Method Precursors Reagents Key Intermediate
Direct Reductive Amination 1-(4-nitrophenyl)ethanone + CyclopropanamineNaBH₃CN or NaBH(OAc)₃, mild acidImine/Iminium ion jocpr.comchemistrysteps.com
Indirect Reductive Amination 1-(4-nitrophenyl)ethanone + Cyclopropanamine1. Imine formation (mild acid) 2. NaBH₄Imine youtube.com
Nucleophilic Substitution 1-(4-nitrophenyl)ethyl halide + CyclopropanamineBaseN/A
Amide Reduction N-cyclopropyl-acetamide derivativeLiAlH₄Amide youtube.com

Reductive Amination Pathways Utilizing Cyclopropanamine and Carbonyl Substrates

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a primary pathway for the synthesis of this compound. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

For the synthesis of this compound, the key precursors are 4-nitroacetophenone (the carbonyl substrate) and cyclopropanamine. The process begins with the reaction between the ketone and the primary amine to form a corresponding imine. This intermediate is subsequently reduced using various reducing agents.

Commonly employed catalytic systems for reductive aminations include those based on precious metals like palladium on carbon (Pd/C) or non-precious metals such as cobalt-based nanoparticles. nih.gov The choice of reducing agent can range from molecular hydrogen (H₂) under pressure to chemical hydrides like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or decaborane (B607025) (B₁₀H₁₄). organic-chemistry.orgorganic-chemistry.org The reaction conditions, including solvent, temperature, and catalyst, are optimized to maximize the yield and purity of the desired secondary amine. organic-chemistry.org

Biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful alternative for reductive amination, offering high stereoselectivity for the synthesis of chiral amines. researchgate.netnih.govrsc.org An IRED could catalyze the asymmetric reduction of the imine formed from 4-nitroacetophenone and cyclopropanamine to yield a specific enantiomer of the final product. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent/CatalystTypical SubstratesGeneral Reaction ConditionsAdvantagesPotential Challenges
H₂ with Pd/C or Co NPsAromatic/aliphatic ketones and aldehydesElevated H₂ pressure (5-50 bar), 40-130 °CHigh efficiency, uses inexpensive H₂Requires specialized pressure equipment; potential for nitro group reduction
Sodium Borohydride (NaBH₄)Ketones and aldehydesMethanol, reflux temperatureMild conditions, readily availableCan reduce carbonyl starting material before imine formation
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Wide range of carbonylsDCE, room temperatureMild, selective for imines over ketonesStoichiometric reagent, produces acetate (B1210297) waste
Decaborane (B₁₀H₁₄)Nitroaromatics and carbonyls (one-pot)Methanol, 40 °C, with Pd/CAllows one-pot synthesis from nitro compoundSpecialized reagent
Imine Reductases (IREDs)Prochiral ketonesAqueous buffer, 30-37 °CHigh enantioselectivity, green chemistryEnzyme stability and substrate scope can be limited

Nucleophilic Substitution Reactions with Amine Precursors

An alternative synthetic route involves the formation of the crucial C-N bond via a nucleophilic substitution reaction. In this approach, cyclopropanamine acts as the nucleophile, attacking an electrophilic carbon center on a 1-(4-nitrophenyl)ethyl precursor that contains a suitable leaving group.

A common precursor for this reaction would be 1-(4-nitrophenyl)ethyl halide (e.g., bromide or chloride). The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclopropanamine attacks the carbon atom bearing the leaving group, displacing it to form this compound. The efficiency of this reaction depends on factors such as the nature of the leaving group, the solvent, and the reaction temperature.

Another related strategy is the vicarious nucleophilic substitution (VNS) of hydrogen, which typically applies to electron-deficient aromatic systems like nitropyridines. nih.gov While not directly applicable to forming the specific bond in the target molecule, the principle of using a nucleophile to substitute a group on a precursor is a cornerstone of organic synthesis. youtube.com Furthermore, formal nucleophilic substitution reactions have been developed for creating N-cyclopropyl bonds, particularly with azoles, by generating a reactive cyclopropene (B1174273) intermediate from a bromocyclopropane (B120050) precursor. acs.org

Chiral Synthesis and Stereochemical Control in this compound Formation

The 1-phenylethyl moiety in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of this stereochemistry is critical, particularly for applications in medicinal chemistry where different enantiomers can exhibit distinct biological activities.

Asymmetric Synthesis Approaches for Chiral Amine Centers

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation. For this compound, this is most effectively achieved through asymmetric reductive amination. This can be accomplished using chiral transition metal catalysts or, increasingly, through biocatalysis. nih.govrsc.org

Enzyme-catalyzed reductive amination using IREDs is a highly promising method. researchgate.net These enzymes can exhibit exceptional enantioselectivity, reducing the imine intermediate to predominantly one of the two possible enantiomers. researchgate.net The selection of an appropriate IRED with activity towards the specific imine derived from 4-nitroacetophenone and cyclopropanamine would be key to this approach. nih.gov Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, followed by their removal. rsc.orgnih.gov

Diastereoselective and Enantioselective Methodologies

When synthesizing molecules with multiple stereocenters, both diastereoselectivity and enantioselectivity are crucial. While the target molecule has only one stereocenter, methodologies developed for creating chiral cyclopropylamines often focus on diastereoselective control. For instance, the synthesis of substituted cyclopropylamines from N-sulfinyl α-chloro ketimines can proceed with high diastereoselectivity. thieme-connect.com Similarly, diastereoselective synthesis of vinylcyclopropanes has been achieved from dienes and sulfur ylides. organic-chemistry.org

Enantioselective methods, which control the formation of enantiomers, are directly relevant. Catalytic asymmetric cyclopropanation is a powerful tool for creating chiral cyclopropane rings. nih.gov While the cyclopropane ring in the target molecule is not chiral itself, the principles of asymmetric catalysis are transferable to controlling the stereocenter on the ethyl group during its formation.

Chiral Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not employed, the product is a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. wikipedia.org

Several techniques are available for the resolution of chiral amines: wvu.edu

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. libretexts.orgchiralpedia.com Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. chiralpedia.comnih.govmdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. yakhak.org Polysaccharide-based CSPs are commonly used for the separation of amines. nih.govyakhak.orgmdpi.com The separation efficiency can often be improved by adding acidic additives to the mobile phase. nih.gov

Table 2: Common Chiral Resolution Techniques for Amines
TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which are then separated by their differing solubilities. chiralpedia.comScalable for industrial production, well-established. chiralpedia.comRequires a suitable resolving agent, can be labor-intensive, maximum 50% yield for the desired enantiomer without a racemization step. wikipedia.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. mdpi.comHigh purity achievable (>99% ee), applicable to a wide range of compounds, can be used for both analytical and preparative scales. nih.govHigher cost for columns and solvents, can be limited in scale compared to crystallization.
Kinetic ResolutionOne enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer in excess.Can provide access to both the product and unreacted starting material in enantiopure forms.Maximum theoretical yield is 50%, requires careful control of reaction time.

Derivatization Strategies and Scaffold Modification for Novel this compound Analogs

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be made to the nitrophenyl ring, the cyclopropyl group, or the secondary amine linker.

Modification of the Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using standard catalytic hydrogenation (e.g., H₂/Pd/C) or other reducing agents. This resulting aniline (B41778) derivative can then undergo a wide range of subsequent reactions, such as acylation, sulfonylation, or diazotization, to introduce diverse functionalities.

Aromatic Ring Substitution: The aromatic ring can be further functionalized. While the nitro group is deactivating towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur if additional activating groups or suitable leaving groups are present.

Scaffold Hopping: More advanced modifications involve "scaffold hopping," where the core ring structure is changed to create a novel scaffold while aiming to retain the desired biological activity. nih.gov For instance, photochemical methods have been developed for the net carbon deletion of azaarenes to hop between different heteroaromatic scaffolds. nih.gov While not directly a derivatization, such strategies represent a powerful tool for generating structural diversity from a parent compound. The unique reactivity of the strained cyclopropane ring can also be exploited; for example, N-aryl cyclopropylamines can undergo photoactivated [3+2] cycloadditions to form N-arylaminocycloalkyl compounds. chemrxiv.org

Mechanistic Pathways of Amine-Nucleophilic Reactions Involving Nitrophenyl-Substituted Compounds

Nucleophilic aromatic substitution (SNAr) is a key reaction class for nitrophenyl-substituted compounds. libretexts.org These reactions typically proceed through a well-established addition-elimination mechanism. chemistrysteps.comf-cdn.com The process is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comaskfilo.com The subsequent departure of a leaving group restores the aromaticity of the ring. chemistrysteps.com

The addition-elimination mechanism involves two distinct steps. f-cdn.com The initial addition of the amine nucleophile to the carbon atom bearing the leaving group is often the rate-determining step. f-cdn.com This is because this step disrupts the aromaticity of the ring, leading to a high-energy transition state. The resulting Meisenheimer complex is a cyclohexadienyl anion, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups attached to the ring. chemistrysteps.comaskfilo.com

The nitrophenyl group plays a pivotal role in facilitating nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. nih.govquora.com This deactivation makes the ring more susceptible to attack by nucleophiles. askfilo.comquora.com

Crucially, the nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance. askfilo.com When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com The presence of multiple nitro groups further enhances this effect. snmjournals.org

Kinetic Studies and Determination of Rate-Determining Steps in Analogous Aminolysis Reactions

Kinetic studies of the aminolysis of nitrophenyl-substituted compounds have provided deep insights into their reaction mechanisms. researchgate.netnih.gov By systematically varying the structure of the amine nucleophile and the substrate, researchers can elucidate the factors that govern the reaction rates and determine the rate-determining step. researchgate.net

The solvent can have a significant impact on the rates and mechanisms of aminolysis reactions. frontiersin.orgnih.gov Polar aprotic solvents, for instance, are often effective at solvating the transition state and intermediates, which can accelerate the reaction. In some cases, the solvent can also play a more direct role in the reaction mechanism, for example, by acting as a proton transfer agent. nih.gov The choice of solvent can influence the relative rates of the different steps in the reaction, potentially leading to a change in the rate-determining step.

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the amine nucleophile, are a powerful tool for probing reaction mechanisms. researchgate.netnih.govresearchgate.net The slope of the Brønsted plot, denoted as β, provides information about the extent of bond formation in the transition state.

A linear Brønsted plot with a β value between 0 and 1 is often indicative of a concerted or stepwise mechanism where the nucleophilic attack is the rate-determining step. nih.gov However, in many aminolysis reactions of nitrophenyl esters, biphasic or curved Brønsted plots are observed. researchgate.netresearchgate.net This curvature is typically interpreted as a change in the rate-determining step. researchgate.netresearchgate.net For highly basic amines, the breakdown of the tetrahedral intermediate to form products may become rate-limiting, leading to a decrease in the β value. researchgate.net

Representative Brønsted β Values for Aminolysis of Nitrophenyl Esters
SubstrateAmine Seriesβ Value (High pKa)β Value (Low pKa)Mechanism Interpretation
Methyl 4-nitrophenyl carbonateSecondary alicyclic amines0.31.0Stepwise with change in RDS
Phenyl 4-nitrophenyl thionocarbonateSecondary alicyclic amines0.25 (linear)Stepwise, formation of intermediate is RDS
4-Nitrophenyl phenyl carbonateSecondary alicyclic amines0.260.98Stepwise with change in RDS

Role of the Cyclopropane Ring in Reaction Intermediates and Transition States

The cyclopropane ring is a unique structural motif characterized by significant ring strain due to its small bond angles. purechemistry.orgwikipedia.org This strain makes the ring highly reactive and susceptible to ring-opening reactions under various conditions. nih.govacs.org In the context of a reaction involving a molecule like this compound, the cyclopropane ring can influence the reaction in several ways.

The cyclopropyl group can exert electronic effects on the adjacent amine nitrogen. The C-C bonds of the cyclopropane ring have a high degree of p-character, which can lead to conjugation with adjacent p-orbitals. This can affect the nucleophilicity of the amine.

Furthermore, the strained nature of the cyclopropane ring could play a role in the stability of reaction intermediates and transition states. purechemistry.org While not directly participating in a nucleophilic aromatic substitution on the nitrophenyl ring, its presence could sterically hinder or electronically influence the approach of the nucleophile. In reactions where the cyclopropane ring itself is a reactant, such as in ring-opening additions, its high reactivity is a dominant factor. nih.govlibretexts.org The specific role of the cyclopropane ring in the transformations of this compound would depend on the specific reaction conditions and the other reagents involved.

Strain Release Phenomena in Reaction Mechanisms

The cyclopropane ring in this compound possesses a significant amount of ring strain, estimated to be around 27.5 kcal/mol. This inherent energy provides a potent thermodynamic driving force for reactions that involve the opening of the three-membered ring. nih.gov The release of this strain is a key factor in many of the chemical transformations the molecule undergoes.

In the context of this compound, reactions initiated at the nitrogen atom can readily propagate to induce ring cleavage. For instance, under acidic conditions or in the presence of electrophiles, protonation or reaction at the nitrogen lone pair can lead to the formation of a positively charged nitrogen center. This enhances the electron-withdrawing nature of the amino group, weakening the adjacent C-C bonds of the cyclopropane ring and facilitating its opening.

A notable example of a strain-releasing transformation is observed in the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid. researchgate.netnih.gov In these reactions, the cyclopropyl group is selectively cleaved from the nitrogen atom. This process is rationalized by a mechanism involving the formation of an amine radical cation. researchgate.net Subsequent rapid opening of the cyclopropyl ring relieves the inherent strain and leads to the formation of a more stable, open-chain species. While this specific reaction has not been reported for this compound, a similar pathway can be postulated, where an initial single-electron transfer (SET) from the nitrogen atom would generate a radical cation, triggering the irreversible ring-opening process.

The kinetics of such ring-opening reactions are significantly influenced by the stability of the intermediates formed. The presence of the 1-(4-nitrophenyl)ethyl group is expected to play a crucial role in modulating the rate of these transformations.

Cyclopropylcarbinyl Rearrangements and Related Processes

A hallmark of the reactivity of cyclopropane-containing compounds is their propensity to undergo rearrangements involving cyclopropylcarbinyl cationic intermediates. nih.gov Although direct studies on this compound are not available, the behavior of analogous systems provides a framework for understanding its potential transformations.

Upon activation, for instance, through N-oxidation or reaction with an electrophile, the cyclopropyl group in this compound can participate in the stabilization of a developing positive charge on an adjacent carbon. This can lead to the formation of a cyclopropylcarbinyl-type cation. These cations are known to be highly fluxional and can exist in equilibrium with homoallylic and cyclobutyl cations.

The rearrangement of these intermediates can lead to a variety of products, including ring-expanded structures or open-chain compounds. The specific outcome of such a rearrangement would be dictated by the substitution pattern and the reaction conditions. For this compound, the formation of a cyclopropylcarbinyl cation could be initiated by processes that render the nitrogen atom electron-deficient, thereby promoting the involvement of the cyclopropyl ring's sigma bonds in stabilizing a positive charge.

Computational studies on related cyclopropyl-substituted nitrenium ions have shown that these species can decay through expansion of the cyclopropyl ring to form an azetium ion. chemrxiv.org This suggests that under appropriate oxidative conditions, this compound could potentially undergo a similar rearrangement to yield a substituted azetidine (B1206935) derivative.

Elimination Reactions Associated with this compound Scaffolds

Elimination reactions involving the this compound scaffold can be envisaged to proceed through pathways that are influenced by the unique structural features of the molecule. While specific studies on this compound are lacking, computational and experimental work on related cyclopropyl-substituted nitrenium ions offers valuable insights into potential elimination pathways. chemrxiv.org

One plausible elimination reaction is the fragmentation of the cyclopropane ring. For instance, the generation of a nitrenium ion intermediate from this compound could lead to the elimination of ethylene (B1197577) and the formation of an isonitrilium ion. chemrxiv.org This process is driven by the relief of ring strain and the formation of stable, smaller molecules. The feasibility of this pathway would depend on the stability of the nitrenium ion and the transition state energies for the competing rearrangement and elimination reactions.

Another potential elimination pathway could involve the 1-(4-nitrophenyl)ethyl substituent. Depending on the reaction conditions, a base-mediated elimination of the cyclopropylamino group could occur, leading to the formation of 4-nitrostyrene. However, the C-N bond is generally strong, and such an elimination would likely require harsh conditions or specific activation of the leaving group.

The table below summarizes hypothetical product distributions for the decay of a related N-aryl-N-cyclopropyl nitrenium ion, illustrating the competition between ring expansion and elimination pathways as predicted by DFT calculations. chemrxiv.org

ProductPredicted Gas Phase Branching Ratio (%)
Ring Expansion (Azetium Ion)45
Ethylene Elimination (Isonitrilium Ion)55

This data is for a model N-biphenyl-N-cyclopropyl nitrenium ion and is intended to be illustrative of the types of competing pathways that could be accessible to activated intermediates of this compound.

Advanced Spectroscopic Characterization Techniques in Structural Chemistry of N 1 4 Nitrophenyl Ethyl Cyclopropanamine

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, precursor ions generated from the parent molecule are selected in the first stage of mass analysis, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage of mass analysis. unt.edu This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For N-[1-(4-nitrophenyl)ethyl]cyclopropanamine, the protonated molecule [M+H]⁺ would be the precursor ion. Its fragmentation is predicted to occur through several key pathways based on the established fragmentation rules for amines and aromatic nitro compounds. libretexts.org The most probable fragmentation mechanisms include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org For the target compound, this would involve the cleavage of the bond between the chiral carbon and the 4-nitrophenyl group, leading to the formation of a stable cyclopropyl-ethyl-iminium ion.

Benzylic Cleavage: The bond between the chiral carbon and the ethyl-cyclopropanamine moiety can cleave, resulting in the formation of a stable 4-nitrobenzyl cation (m/z 136). Subsequent loss of the nitro group (NO₂) as a radical can lead to a phenyl cation fragment.

Loss of Neutral Fragments: The fragmentation cascade would likely involve the loss of small, stable neutral molecules. For instance, the loss of the cyclopropyl (B3062369) group or ethene from the main chain can occur.

The analysis of a structurally similar compound, 2-(4-nitrophenyl)ethylamine, shows characteristic fragment ions at m/z 136, 120, 106, 92, and 77, corresponding to various cleavages of the ethylamine (B1201723) side chain and fragmentation of the nitroaromatic ring. massbank.eu Based on these principles and analogous data, a predicted fragmentation pattern for this compound can be constructed.

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound [M+H]⁺
Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment Structure/LossFragmentation Pathway
221.13165.11Loss of Butene (C₄H₈)Side-chain cleavage
221.13136.05[C₇H₆NO₂]⁺ (4-nitrobenzyl cation)Benzylic Cleavage
221.13120.08[C₈H₁₀N]⁺ (Loss of NO₂)Loss of nitro group
221.1384.08[C₅H₁₀N]⁺ (Ethylcyclopropyliminium)Alpha-Cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. nih.gov The primary chromophore in this compound is the 4-nitrophenyl group. This group contains π electrons from the aromatic ring and non-bonding (n) electrons on the oxygen atoms of the nitro group, which can be excited to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of compounds containing the 4-nitrophenyl moiety is typically characterized by two main absorption bands:

π → π Transition:* A high-intensity absorption band, typically observed at shorter wavelengths (around 260-280 nm). This corresponds to the excitation of an electron from a π bonding orbital of the aromatic ring to a π* anti-bonding orbital.

n → π Transition:* A lower-intensity absorption band, which can sometimes be observed as a shoulder on the main π → π* peak at longer wavelengths. This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to a π* anti-bonding orbital of the aromatic system.

Studies on related compounds, such as 4-nitrophenol (B140041), show a strong absorption peak that shifts depending on the pH. nsf.govemerginginvestigators.org For instance, 4-nitrophenol in its neutral form absorbs around 317 nm, while its deprotonated form, 4-nitrophenolate, shows a significant red shift to around 400 nm. researchgate.net The spectrum of 4-nitrophenethylamine hydrochloride, another structural analogue, also displays absorption in the UV region characteristic of the nitrophenyl chromophore. nih.govsigmaaldrich.com The electronic environment provided by the N-alkyl substituent in this compound is expected to cause a slight solvatochromic shift in the absorption maxima compared to simpler nitroaromatics.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound
Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~270-285 nmπ → π4-Nitrophenyl group
~310-340 nmn → πNitro group (NO₂)

Advanced Spectroscopic Methodologies for Complex Chemical Systems

Beyond MS/MS and UV-Vis, other spectroscopic techniques can provide further structural details, particularly regarding vibrational modes and stereochemistry.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule. spectroscopyonline.com It is highly sensitive to the specific functional groups present. For this compound, the Raman spectrum would be dominated by characteristic peaks from the nitroaromatic and cyclopropyl moieties.

Nitro Group Vibrations: Nitroaromatic compounds exhibit strong and characteristic Raman peaks. The symmetric stretching vibration (νs) of the NO₂ group typically appears in the 1330-1350 cm⁻¹ region, while the asymmetric stretch (νas) is found at higher wavenumbers. spectroscopyonline.comnih.gov The presence of a strong peak around 1342 cm⁻¹ is a well-established marker for the nitro group in compounds like 4-nitrophenol. nsf.gov

Aromatic Ring Vibrations: The benzene (B151609) ring will show several characteristic bands, including C-C stretching modes around 1580-1600 cm⁻¹ and C-H in-plane bending vibrations around 1115-1190 cm⁻¹. nih.gov

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has unique vibrational modes due to its strained structure. Marker bands for the cyclopropyl ring include C-H stretching vibrations near 2990 cm⁻¹ and ring deformation or "breathing" modes, which are often observed at lower frequencies, such as 1222 cm⁻¹ and 942 cm⁻¹. nih.gov

Table 3: Predicted Characteristic Raman Shifts (cm⁻¹) for this compound
Predicted Raman Shift (cm⁻¹)Vibrational ModeAssociated Functional Group
~2990C-H StretchCyclopropyl Ring
~1590C=C StretchAromatic Ring
~1345NO₂ Symmetric StretchNitro Group
~1220Ring DeformationCyclopropyl Ring
~1115C-H In-plane BendAromatic Ring

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. yale.edu this compound possesses a stereocenter at the carbon atom bonded to the nitrophenyl ring, the ethyl group, and the cyclopropylamine (B47189) nitrogen. This chirality means the molecule will exist as a pair of enantiomers.

CD spectroscopy is an essential tool for distinguishing between these enantiomers. arxiv.org A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_left - A_right) as a function of wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are observed only in the regions where the molecule absorbs light (i.e., corresponding to the UV-Vis absorption bands).

For this compound, Cotton effects would be expected in the regions of the π → π* and n → π* transitions of the 4-nitrophenyl chromophore. The two enantiomers would produce mirror-image CD spectra. This technique would not only confirm the chiral nature of a synthesized sample but could also be used to determine its enantiomeric excess and absolute configuration, often through comparison with theoretical calculations. yale.edu

Computational Chemistry and Quantum Mechanical Investigations of N 1 4 Nitrophenyl Ethyl Cyclopropanamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

DFT is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. semanticscholar.orgresearchgate.net It is frequently employed to predict molecular geometries, electronic properties, and energies. materialsciencejournal.orgmdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for a system of atoms and molecules. nih.govmdpi.com For N-[1-(4-nitrophenyl)ethyl]cyclopropanamine, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them. nih.govuliege.be Furthermore, by simulating the molecule in the presence of solvent molecules or other chemical species, these simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum mechanical methods, particularly DFT, can be used to predict various spectroscopic parameters. researchgate.net For instance, theoretical calculations can yield vibrational frequencies corresponding to infrared (IR) spectra, as well as electronic transitions that can be correlated with UV-Visible spectra. frontiersin.org These predicted spectra for this compound would ideally be compared with experimentally obtained spectra to validate the accuracy of the computational model and the calculated molecular structure.

Reaction Pathway Modeling and Energetics of Key Transformations involving this compound

Computational chemistry allows for the modeling of chemical reaction pathways. For this compound, this could involve studying its synthesis, degradation, or metabolism. Researchers can map the potential energy surface of a reaction, identifying transition states and intermediates. This modeling provides activation energies and reaction enthalpies, offering a deeper understanding of reaction mechanisms and kinetics without performing the actual experiments.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR is a modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. A QSRR study for this compound and related compounds would involve calculating a set of numerical parameters, or "descriptors," that characterize their molecular structure (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be correlated with experimentally measured reactivity data using statistical methods to build a predictive model. Such models are valuable for estimating the reactivity of new, untested compounds.

Crystallography and Solid State Structural Analysis of N 1 4 Nitrophenyl Ethyl Cyclopropanamine and Its Derivatives

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral molecules such as N-[1-(4-nitrophenyl)ethyl]cyclopropanamine, which contains a stereocenter at the ethyl group's alpha-carbon, SCXRD is instrumental in assigning the (R) or (S) configuration without ambiguity, provided a suitable single crystal can be grown and analyzed.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not publicly documented, the crystallographic data of analogous compounds, such as 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, offer a clear example of the detailed information obtained from an SCXRD study. researchgate.net The data from such an analysis typically includes the crystal system, space group, unit cell dimensions, and refinement statistics, as summarized in the table below.

Table 1: Example Crystallographic Data for an Analogous Nitrophenyl-Containing Compound

Parameter Value
Empirical Formula C₁₄H₁₂N₄O₃S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.2777(3)
b (Å) 9.4312(2)
c (Å) 12.9412(2)
β (°) 107.945(2)
Volume (ų) 1425.61(5)
Z 4
R-factor (%) 3.05

Data sourced from a study on 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. researchgate.net

This data defines the fundamental repeating unit of the crystal lattice and provides a foundation for understanding the packing of molecules in the solid state. For this compound, a similar analysis would reveal its precise molecular geometry and how the individual molecules arrange themselves, which is dictated by various intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Interactions)

The crystal packing of nitrophenyl-cyclopropylamine systems is governed by a network of non-covalent interactions. These forces, while weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline solid.

Hydrogen Bonding: In structures containing N-H groups, as is present in this compound, classical hydrogen bonds are expected to be a dominant feature. The secondary amine can act as a hydrogen bond donor (N-H), while the nitro group's oxygen atoms are strong hydrogen bond acceptors. This can lead to the formation of robust chains or dimeric motifs that define the crystal architecture.

C-H···O and C-H···π Interactions: Weaker, non-classical hydrogen bonds also play a crucial role. Interactions of the C-H···O type, where activated C-H bonds (from the ethyl, cyclopropyl (B3062369), or phenyl groups) interact with the oxygen atoms of the nitro group, are prevalent. researchgate.net Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, further stabilize the crystal lattice.

In the crystal structure of the related compound 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the pyrimidyl and phenyl rings are nearly orthogonal, which can influence the types of intermolecular contacts formed. researchgate.net The nitro group is observed to be coplanar with its attached phenyl ring, optimizing its potential for engaging in intermolecular interactions. researchgate.net A similar interplay of multiple weak and strong interactions would be expected to dictate the solid-state structure of this compound.

Polymorphism and Solid-State Behavior of Related Nitrophenyl-Cyclopropylamine Systems

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While polymorphism has not been specifically reported for this compound, the potential for its existence is significant given the molecule's conformational flexibility and its capacity for various intermolecular interactions.

The simple parent molecule, cyclopropylamine (B47189), has been shown to exhibit pressure-induced polymorphism. nih.gov At high pressure, its crystal structure changes, driven by a rearrangement of its hydrogen-bonding network. nih.gov This demonstrates that even small molecules with these functional groups are sensitive to external conditions and can adopt different packing arrangements.

For a more complex molecule like this compound, factors such as the orientation of the nitrophenyl group relative to the cyclopropylamine moiety, and different hydrogen bonding patterns, could lead to the formation of multiple polymorphic forms under varying crystallization conditions (e.g., different solvents, temperatures, or pressures). The identification and characterization of potential polymorphs are critical, particularly in pharmaceutical contexts, as different forms can have different bioavailability and stability.

Co-crystallization and Salt Formation Studies for Structural Insights

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a selected "coformer" in a specific stoichiometric ratio. nih.gov These multi-component crystals are held together by non-covalent interactions, primarily hydrogen bonding. nih.gov For a compound like this compound, co-crystallization could be a valuable tool for several reasons.

Firstly, it can be used to obtain high-quality single crystals suitable for SCXRD when the parent compound fails to crystallize well on its own. By introducing a coformer with complementary functional groups (e.g., a carboxylic acid that can form a strong hydrogen bond with the secondary amine), the likelihood of forming a well-ordered crystalline lattice can be increased.

Secondly, forming co-crystals or salts provides fundamental insights into the supramolecular chemistry of the target molecule. By systematically studying how this compound interacts with a variety of coformers, one can map its hydrogen bonding preferences and explore the hierarchy of its intermolecular interactions. Salt formation, which involves proton transfer between an acidic and a basic site, is also a possibility given the basic nature of the amine group. The resulting ionic interactions would create significantly different crystal packing and could alter the compound's physical properties.

These studies are not only of academic interest but also have practical applications in modifying properties like solubility and stability without altering the covalent structure of the molecule itself.

Theoretical Frameworks for Structure Property Relationships in N 1 4 Nitrophenyl Ethyl Cyclopropanamine Analogs

Hammett Equation and Substituent Effects on the Chemical Reactivity of the Nitrophenyl Moiety

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. acs.orgresearchgate.net It provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. semanticscholar.org The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. researchgate.net

For the N-[1-(4-nitrophenyl)ethyl]cyclopropanamine scaffold, modifications to the nitrophenyl ring would significantly impact the electronic properties of the molecule. The nitro group (NO₂) is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the benzylic position. By introducing other substituents at different positions on the phenyl ring, the electron density and, consequently, the reactivity can be modulated.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. acs.org For reactions involving the nitrophenyl moiety, such as nucleophilic aromatic substitution or reactions sensitive to the electron density at the benzylic carbon, the Hammett equation can provide valuable predictive insights.

To illustrate the potential electronic effects on the reactivity of this compound analogs, the following table presents Hammett constants (σ) for various substituents.

Substituent (X)para-σ (σp)meta-σ (σm)Electronic Effect
-NO₂0.780.71Strongly Electron-Withdrawing
-CN0.660.56Strongly Electron-Withdrawing
-Cl0.230.37Electron-Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.17-0.07Electron-Donating
-OCH₃-0.270.12Electron-Donating (Resonance)
-NH₂-0.66-0.16Strongly Electron-Donating

This table is interactive. You can sort the data by clicking on the column headers.

Steric and Electronic Influences of the Cyclopropanamine Moiety on Molecular Conformation and Reactivity

Steric Effects: The cyclopropyl (B3062369) group, while small, is a rigid, three-membered ring. Its presence introduces significant steric hindrance around the chiral center at the ethyl bridge. nih.gov This steric bulk can dictate the preferred conformation of the molecule and influence the accessibility of the amine and the benzylic carbon to incoming reactants. For instance, in reactions involving the amine nitrogen, the cyclopropyl group can restrict the approach of bulky electrophiles. The diastereoselectivity of reactions at the benzylic carbon can also be influenced by the orientation of the cyclopropyl ring. nih.gov

Electronic Effects: The electronic properties of the cyclopropyl group are complex. The C-C bonds in a cyclopropane (B1198618) ring have a higher p-character than in a typical alkane, which gives the ring some properties resembling a double bond. This allows the cyclopropyl group to participate in conjugation and stabilize adjacent carbocations through electronic delocalization. In the context of this compound, this electronic-donating capability can influence the reactivity at the benzylic position.

The nitrogen atom of the cyclopropanamine group is a basic and nucleophilic center. Its reactivity is modulated by both the electronic nature of the cyclopropyl group and the steric environment. The interplay of these steric and electronic factors is crucial for understanding the molecule's chemical behavior and for designing analogs with tailored properties.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular descriptors. chemrxiv.orgresearchgate.net These models are particularly useful for screening large libraries of virtual compounds and for prioritizing synthetic targets.

For this compound analogs, a QSRR model could be developed to predict a specific aspect of their chemical behavior, such as their rate of reaction in a particular transformation or their equilibrium constant for a binding event. The development of a robust QSRR model involves several steps:

Data Set Generation: A diverse set of this compound analogs with known experimental reactivity data is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analog. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Describing the 3D shape of the molecule.

Electronic: Describing the distribution of electrons.

Quantum Chemical: Derived from quantum mechanical calculations. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table outlines some of the key molecular descriptors that could be employed in a QSRR study of this compound analogs.

Descriptor TypeExamplesInformation Encoded
Electronic Hammett constants (σ), Dipole moment, Mulliken chargesElectron distribution, Polarity
Steric Molar refractivity, van der Waals volume, Sterimol parametersMolecular size and shape
Topological Molecular connectivity indices, Wiener indexAtomic connectivity and branching
Quantum Chemical HOMO/LUMO energies, Electrostatic potentialFrontier molecular orbitals, Reactivity sites

This table is interactive. You can sort the data by clicking on the column headers.

By developing and validating a QSRR model, it becomes possible to predict the chemical behavior of novel this compound analogs without the need for extensive experimental work, thereby accelerating the discovery of compounds with desired properties.

Non Biological Applications and Material Science Potential of N 1 4 Nitrophenyl Ethyl Cyclopropanamine Scaffolds

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The N-[1-(4-nitrophenyl)ethyl]cyclopropanamine framework serves as a highly versatile building block in organic synthesis, primarily due to the distinct reactivity and functionality of its constituent parts. nih.govresearchgate.net Cyclopropane (B1198618) derivatives are well-regarded as important synthetic intermediates because of the high ring strain of the three-membered ring. nih.govresearchgate.net This strain can be strategically released in ring-opening reactions to generate valuable open-chain compounds. researchgate.net

The nitro group, being a strong electron-withdrawing substituent, plays a crucial role. It activates the phenyl ring for certain transformations and can itself be converted into a wide array of other functional groups, such as amines, azo compounds, or integrated into heterocyclic systems. nih.govresearchgate.net This versatility makes nitro-substituted compounds like this one valuable precursors for diverse molecular targets. nih.gov

Furthermore, the chiral amine moiety is a foundational element in a significant portion of commercial pharmaceuticals and agrochemicals. nih.gov Chiral amines like (S)-1-(4-nitrophenyl)ethylamine, which forms part of the target molecule's structure, are used in stereoselective reactions. For example, they are employed in multicomponent reactions like the Betti reaction to produce aminobenzylnaphthols, which are useful in asymmetric synthesis. mdpi.com The combination of these features in a single molecule allows for the development of complex, stereochemically defined products.

Table 1: Synthetic Utility of Key Structural Features

Structural Feature Role in Organic Synthesis Potential Transformations
Cyclopropane Ring Strained ring system, serves as a reactive handle. nih.govresearchgate.net Ring-opening reactions, ring-expansion to form larger heterocycles. researchgate.net
Nitrophenyl Group Strong electron-withdrawing group, versatile functional handle. nih.govnih.gov Reduction to aniline (B41778), nucleophilic aromatic substitution, precursor for heterocycles. nih.govresearchgate.net

| Chiral Ethylamine (B1201723) | Source of chirality, key pharmacophore. nih.gov | Asymmetric induction, synthesis of enantiopure compounds, building block for bioactive molecules. nih.govmdpi.com |

Precursors for Advanced Organic Materials and Functional Molecules

Derivatives of nitrophenyl compounds are investigated for their potential in creating functional materials. For instance, heterocyclic systems containing a 4-nitrophenyl group, such as 2-(4-nitrophenyl)-1H-benzimidazole, are valued for their structural and electronic characteristics in materials science. nih.gov Similarly, the incorporation of the this compound unit into larger polymeric or macromolecular structures could lead to materials with tailored properties for electronics or photonics. Functionalized 4H-pyran derivatives have found use in pigments, cosmetics, and as fluorescence markers, suggesting that the chromophoric nitrophenyl group could be similarly exploited. semanticscholar.org

Moreover, the synthesis of complex molecules like 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group has been undertaken to explore their potential as functional molecules with specific activities, such as anticancer properties. nih.gov This highlights a pathway where the this compound scaffold could be elaborated into larger, functional molecular systems.

Table 2: Potential Material Science Applications

Potential Application Area Relevant Structural Feature Rationale
Non-linear Optics Nitrophenyl group The strong dipole moment associated with the nitroaromatic system can lead to significant second-order non-linear optical responses.
Functional Dyes & Pigments Nitrophenyl group The nitro group is a chromophore that can be integrated into larger conjugated systems to create colored materials. semanticscholar.org
Semiconducting Polymers Entire scaffold Polymerization could yield materials where the electronic properties are modulated by the electron-withdrawing nitro groups and the specific stereochemistry.

| Chiral Sensing | Chiral ethylamine | Incorporation into sensors could allow for the enantioselective recognition of other chiral molecules. |

Investigation as Ligands in Coordination Chemistry for Metal Complexation

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for investigation as a ligand in coordination chemistry. The nitrogen atom of the cyclopropanamine moiety is a primary coordination site, capable of forming stable complexes with a variety of transition metals. nih.gov

The presence of the nitrophenyl group adds another dimension to its coordination behavior. The oxygen atoms of the nitro group can also participate in metal binding, potentially allowing the ligand to act in a bidentate fashion, coordinating through both the amine nitrogen and a nitro oxygen. The electron-withdrawing nature of the nitrophenyl group significantly influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. nih.gov For example, Schiff bases containing a 4-nitrophenyl group are known to be effective chelating ligands. nih.gov The study of polydentate amine ligands in forming complexes with metals like technetium and cobalt further underscores the potential of amine-based structures in coordination chemistry. nih.govrsc.org

Table 3: Potential for Metal Complexation

Potential Metal Ion Possible Coordination Sites Type of Complex
Copper(II), Nickel(II), Cobalt(II) Amine Nitrogen Monodentate or bridging complexes.
Palladium(II), Platinum(II) Amine Nitrogen Formation of square planar complexes for catalysis.
Lanthanides (e.g., Eu(III), Gd(III)) Amine Nitrogen, Nitro Oxygen Bidentate chelation, potentially leading to luminescent or magnetic materials.

Role in Catalyst Development for Specific Chemical Transformations

The structural features of this compound and its metal complexes suggest a promising role in the development of novel catalysts. Metal complexes derived from ligands containing nitrophenyl groups are known to possess catalytic activity for various organic transformations. nih.gov

The chirality inherent in the 1-(4-nitrophenyl)ethyl portion of the molecule is particularly significant for asymmetric catalysis. By coordinating this chiral amine to a metal center, it is possible to create a chiral environment that can induce stereoselectivity in chemical reactions. This approach is fundamental to modern asymmetric synthesis, where chiral ligands are used to produce enantiomerically pure products. The products of the Betti reaction, which can be synthesized from chiral amines similar to the one in the title compound, have found applications in asymmetric synthesis. mdpi.com

Furthermore, recent advances in biocatalysis have highlighted the use of engineered enzymes for the asymmetric synthesis of chiral amines through processes like carbene N-H insertion. nih.gov While this involves biological catalysts, it demonstrates the high value placed on chiral amine synthesis and the potential for molecules like this compound to serve as targets or synthons in these advanced catalytic methods. The development of catalysts based on this scaffold could lead to efficient and selective methods for important chemical transformations.

Table 4: Potential Catalytic Applications

Reaction Type Role of the Scaffold Metal Center Example
Asymmetric Hydrogenation Chiral ligand to induce enantioselectivity. Rhodium, Ruthenium
Asymmetric C-C Bond Formation Chiral ligand in reactions like aldol (B89426) or Michael additions. Palladium, Copper
Oxidation/Reduction Reactions Metal complex acts as a redox catalyst. Iron, Manganese

| Polymerization | Metal complex serves as an initiator or catalyst. | Zinc, Titanium |

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